Phenoxathiin, 2-bromo-8-fluoro- Phenoxathiin, 2-bromo-8-fluoro-
Brand Name: Vulcanchem
CAS No.: 56348-73-3
VCID: VC16988206
InChI: InChI=1S/C12H6BrFOS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H
SMILES:
Molecular Formula: C12H6BrFOS
Molecular Weight: 297.14 g/mol

Phenoxathiin, 2-bromo-8-fluoro-

CAS No.: 56348-73-3

Cat. No.: VC16988206

Molecular Formula: C12H6BrFOS

Molecular Weight: 297.14 g/mol

* For research use only. Not for human or veterinary use.

Phenoxathiin, 2-bromo-8-fluoro- - 56348-73-3

Specification

CAS No. 56348-73-3
Molecular Formula C12H6BrFOS
Molecular Weight 297.14 g/mol
IUPAC Name 2-bromo-8-fluorophenoxathiine
Standard InChI InChI=1S/C12H6BrFOS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H
Standard InChI Key ODBYMOHYZJPRIO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)Br

Introduction

Structural Characteristics and Molecular Configuration

The molecular framework of phenoxathiin, 2-bromo-8-fluoro-, consists of a phenoxathiin core—a tricyclic system formed by fusing a benzene ring with a thiophene ring via an oxygen bridge. The bromine atom at position 2 and fluorine at position 8 introduce significant electronic and steric effects. Bromine, as a heavy halogen, enhances polarizability and influences intermolecular interactions, while fluorine’s electronegativity modulates electron density across the aromatic system .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₆BrFOS
Molecular Weight297.14 g/mol
Halogen SubstituentsBr (Position 2), F (Position 8)
Ring SystemBenzene-fused thiophene with oxygen
Electrophilic SitesActivated by Br and F substituents

The compound’s planar structure facilitates π-π stacking interactions, making it suitable for applications in organic electronics. The bromine atom also serves as a reactive site for further functionalization via cross-coupling reactions .

Synthetic Methodologies

While no explicit synthesis route for 2-bromo-8-fluoro-phenoxathiin is documented, analogous phenoxathiin derivatives are typically synthesized through cyclization reactions. A plausible approach involves:

  • Friedel-Crafts Acylation: Introducing halogen substituents via electrophilic aromatic substitution on a pre-formed phenoxathiin core.

  • Nucleophilic Aromatic Substitution (SₙAr): Leveraging electron-withdrawing groups to facilitate halogen exchange .

  • Multi-Step Halogenation: Sequential bromination and fluorination using agents like N-bromosuccinimide (NBS) and Selectfluor .

A recent advance in aryne chemistry demonstrates the utility of bromothiolation reactions for installing bromine and sulfur-containing groups on aromatic systems. Adapting this method, 3-methoxybenzyne intermediates could undergo regioselective bromofluorination to yield the target compound .

Biological Activities and Mechanistic Insights

Phenoxathiin derivatives exhibit antimicrobial properties, with halogenation often enhancing bioactivity. For instance, sulfonated phenoxathiin macrocycles show efficacy against Gram-positive bacteria by disrupting cell membrane integrity . The bromine and fluorine in 2-bromo-8-fluoro-phenoxathiin likely amplify this effect through increased lipophilicity and target binding affinity.

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